An In-Depth Technical Guide to Pentyltriethoxysilane: Structure, Properties, and Applications
An In-Depth Technical Guide to Pentyltriethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyltriethoxysilane (PTES) is an organosilane compound with the chemical formula C₁₁H₂₆O₃Si. It consists of a pentyl group and three ethoxy groups attached to a central silicon atom. This structure allows it to act as a versatile coupling agent and surface modifier, capable of bridging organic and inorganic materials. Its ability to form stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation makes it a valuable tool in materials science, with emerging applications in the biomedical field, particularly in the functionalization of nanoparticles for drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and potential biomedical applications of pentyltriethoxysilane.
Chemical Structure and Identification
Pentyltriethoxysilane is unequivocally identified by its molecular structure and various chemical identifiers.
Molecular Structure:
Caption: Chemical structure of pentyltriethoxysilane.
| Identifier | Value |
| IUPAC Name | triethoxy(pentyl)silane[1] |
| CAS Number | 2761-24-2[1][2] |
| Molecular Formula | C₁₁H₂₆O₃Si[1][2] |
| Molecular Weight | 234.41 g/mol [1][2] |
| Canonical SMILES | CCCCC--INVALID-LINK--(OCC)OCC[1] |
| InChI | InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3[1] |
| InChIKey | FHVAUDREWWXPRW-UHFFFAOYSA-N[1] |
| Synonyms | Amyltriethoxysilane, n-Pentyltriethoxysilane, Triethoxypentylsilane[1] |
Physicochemical Properties
The physical and chemical properties of pentyltriethoxysilane are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 205 °C | [3][4] |
| 95-96 °C at 1.3 Torr | [2] | |
| 95 °C at 10 mm Hg | [5] | |
| Density | 0.884 g/cm³ | [3] |
| 0.895 g/cm³ | [2] | |
| 0.885 g/mL at 20 °C | [5] | |
| Flash Point | 83 °C | [3][4] |
| Refractive Index (n20/D) | 1.41 | [4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of pentyltriethoxysilane.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Quartet | 6H | -O-CH₂ -CH₃ |
| ~1.2 | Triplet | 9H | -O-CH₂-CH₃ |
| ~1.3-1.4 | Multiplet | 6H | Si-CH₂-CH₂ -CH₂ -CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | Si-(CH₂)₄-CH₃ |
| ~0.6 | Triplet | 2H | Si-CH₂ -(CH₂)₄-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~58.4 | -O-C H₂-CH₃ |
| ~33.8 | Si-CH₂-C H₂-CH₂-CH₂-CH₃ |
| ~22.6 | Si-CH₂-CH₂-C H₂-CH₂-CH₃ |
| ~22.4 | Si-CH₂-CH₂-CH₂-C H₂-CH₃ |
| ~18.3 | -O-CH₂-C H₃ |
| ~14.1 | Si-(CH₂)₄-C H₃ |
| ~11.2 | Si-C H₂-(CH₂)₄-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2975, 2927, 2886 | C-H stretching (alkyl) |
| 1444, 1391 | C-H bending (alkyl) |
| 1167, 1104, 1078 | Si-O-C stretching |
| 958, 781 | Si-O stretching |
Mass Spectrometry (MS)
The mass spectrum of pentyltriethoxysilane shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 234. Key fragments arise from the loss of ethoxy and pentyl groups.
| m/z | Assignment |
| 234 | [M]⁺ |
| 189 | [M - OCH₂CH₃]⁺ |
| 163 | [M - C₅H₁₁]⁺ |
| 133 | [Si(OCH₂CH₃)₃]⁺ |
| 119 | [Si(OCH₂CH₃)₂(OH)]⁺ |
| 91 | [Si(OCH₂CH₃)(OH)₂]⁺ |
Experimental Protocols
1. Synthesis of Pentyltriethoxysilane
A common method for the synthesis of alkyltrialkoxysilanes is the reaction of a Grignard reagent with a tetraalkoxysilane.
-
Reaction: CH₃(CH₂)₄MgBr + Si(OCH₂CH₃)₄ → CH₃(CH₂)₄Si(OCH₂CH₃)₃ + MgBr(OCH₂CH₃)
-
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
Tetraethyl orthosilicate (TEOS)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of tetraethyl orthosilicate in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure pentyltriethoxysilane.
-
2. Surface Modification of Silica Nanoparticles
Pentyltriethoxysilane is used to render the surface of silica nanoparticles hydrophobic. This is achieved through the hydrolysis of the ethoxy groups and subsequent condensation with the silanol groups on the silica surface.
-
Materials:
-
Silica nanoparticles
-
Pentyltriethoxysilane (PTES)
-
Ethanol (or other suitable solvent like toluene)
-
Ammonium hydroxide (as a catalyst for hydrolysis)
-
Deionized water
-
-
Procedure:
-
Disperse the silica nanoparticles in ethanol using sonication to create a uniform suspension.
-
In a separate container, prepare a solution of pentyltriethoxysilane in ethanol.
-
Add a mixture of deionized water and ammonium hydroxide to the silica nanoparticle suspension to initiate the hydrolysis of the surface silanol groups and the added silane.
-
Add the pentyltriethoxysilane solution to the nanoparticle suspension dropwise while stirring vigorously.
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove unreacted pentyltriethoxysilane and byproducts. This is typically done by repeated cycles of centrifugation and redispersion.
-
Dry the surface-modified silica nanoparticles in a vacuum oven.
-
Hydrolysis and Condensation Pathway
The functionalization of surfaces with pentyltriethoxysilane relies on a two-step hydrolysis and condensation mechanism.
Caption: Hydrolysis and condensation of pentyltriethoxysilane on a silica surface.
Applications in Drug Development
The ability of pentyltriethoxysilane to modify surfaces makes it a candidate for applications in drug delivery systems. By functionalizing nanoparticles, such as mesoporous silica nanoparticles (MSNs), with PTES, their surface properties can be tailored for specific therapeutic purposes.
1. Hydrophobization for Controlled Release:
The pentyl groups introduced onto the surface of nanoparticles create a hydrophobic layer. This can be utilized to:
-
Encapsulate hydrophobic drugs: The hydrophobic surface can improve the loading capacity and stability of poorly water-soluble drugs within the nanoparticle carrier.
-
Control drug release: The hydrophobic barrier can slow down the diffusion of encapsulated drugs, leading to a more sustained and controlled release profile.
2. Functionalization of Nanocarriers:
The modification of nanoparticle surfaces with pentyltriethoxysilane can influence their interaction with biological systems. While the pentyl group itself is non-polar, the underlying silica core and the potential for further functionalization of the silane layer allow for the creation of complex nanocarriers.
Experimental Workflow for Nanoparticle-Based Drug Delivery:
Caption: Workflow for developing a drug delivery system using PTES-modified nanoparticles.
Safety and Handling
Pentyltriethoxysilane is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
Pentyltriethoxysilane is a versatile organosilane with well-defined chemical and physical properties. Its ability to undergo hydrolysis and condensation makes it a valuable tool for surface modification, particularly for imparting hydrophobicity to inorganic materials like silica nanoparticles. While its direct application in drug development is an emerging area, the principles of surface functionalization suggest its potential in creating novel drug delivery systems with controlled release characteristics. Further research into the biocompatibility and in vivo behavior of pentyltriethoxysilane-modified materials is necessary to fully realize its potential in the biomedical field. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Enhanced In Vitro Biocompatibility of Chemically Modified Poly(dimethylsiloxane) Surfaces for Stable Adhesion and Long-term Investigation of Brain Cerebral Cortex Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
